8-[(2E)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-[(2E)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups such as dichloromethoxyphenyl, hydrazinyl, hydroxyethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives and appropriately substituted benzaldehydes. The key steps may involve:
Condensation Reaction: The reaction between the purine derivative and the substituted benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.
Hydrazine Addition: The addition of hydrazine to the intermediate to form the hydrazinyl group.
Functional Group Modification: Introduction of hydroxyethyl and dimethyl groups through alkylation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions could target the hydrazone or hydrazinyl groups, potentially converting them to amines.
Substitution: The dichloromethoxyphenyl group may participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group could yield 8-[(2E)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-OXOETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE.
Scientific Research Applications
This compound may have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly those targeting purine receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes, such as cell signaling, proliferation, and apoptosis.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in purine metabolism.
Receptor Modulation: Interaction with purine receptors, leading to changes in cell signaling pathways.
DNA/RNA Intercalation: Insertion into DNA or RNA strands, affecting their structure and function.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with various substitutions. These compounds may share some properties but differ in their specific biological activities and applications. Examples include:
Caffeine: A purine derivative with stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
IUPAC Name |
8-[(2E)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O4/c1-23-14-12(15(27)24(2)17(23)28)25(4-5-26)16(21-14)22-20-8-9-6-10(18)7-11(19)13(9)29-3/h6-8,26H,4-5H2,1-3H3,(H,21,22)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJQHFTHHRJRR-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C(=CC(=C3)Cl)Cl)OC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)OC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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